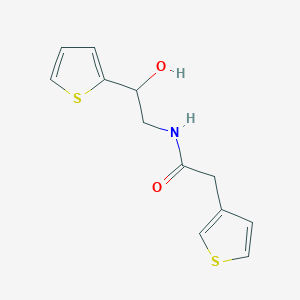

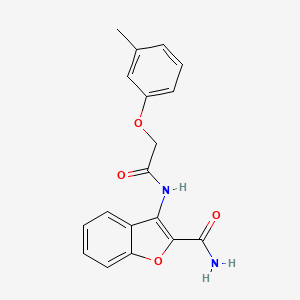

![molecular formula C18H15N3OS3 B2833075 N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 942007-60-5](/img/structure/B2833075.png)

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazolo and imidazo N-(4-nitrophenyl)-7-methyl-5-aryl-pyrimidine-6 carboxamide derivatives are a class of compounds that have been synthesized and biologically evaluated .

Synthesis Analysis

The synthesis of these compounds involves the reaction of thiazolo and imidazo with 4-nitrophenyl-7-methyl-5-aryl-pyrimidine-6 carboxamide .Molecular Structure Analysis

The molecular structure of these compounds includes a thiazolo or imidazo ring attached to a 4-nitrophenyl-7-methyl-5-aryl-pyrimidine-6 carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the formation of the thiazolo or imidazo ring and the attachment of the 4-nitrophenyl-7-methyl-5-aryl-pyrimidine-6 carboxamide group .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are not specified in the available literature .Applications De Recherche Scientifique

Antitumor Activity

Compounds derived from benzothiazole, including those bearing heterocyclic rings, have demonstrated considerable antitumor activity. A study by Yurttaş, Tay, and Demirayak (2015) on N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives revealed significant anticancer activity against various cancer cell lines, highlighting the potential of these compounds in cancer therapy Yurttaş, L., Tay, F., & Demirayak, Ş. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry.

Antibacterial and Antifungal Properties

Several studies have identified the potent antibacterial and antifungal activities of thiazole and benzothiazole derivatives. For instance, compounds with a thiazole moiety have shown promising results against pathogenic bacteria such as Staphylococcus aureus, suggesting their potential in combating bacterial infections Mishra, N., et al. (2020). Journal of Saudi Chemical Society.

Optoelectronic Applications

The optoelectronic properties of thiazole-based polythiophenes have been explored, indicating the potential of these materials in electronic and photonic devices. Camurlu and Guven (2015) synthesized thiazole-containing monomers that exhibited promising optical band gaps and switching times, suitable for applications in optoelectronic devices Camurlu, P., & Guven, N. (2015). Journal of Applied Polymer Science.

Antioxidant Activity

Benzothiazole derivatives have also been recognized for their antioxidant properties. A study by Hossan (2020) on thiazol-acetamide thiazolyl-pyrrole analogues demonstrated significant antioxidant activity, which can be leveraged in developing therapeutic agents aimed at mitigating oxidative stress Hossan, A. (2020). Journal of Molecular Structure.

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-methylsulfanylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3OS3/c1-10-19-13-7-8-14-17(16(13)24-10)25-18(20-14)21-15(22)9-11-3-5-12(23-2)6-4-11/h3-8H,9H2,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWBYDCIAKBEJF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-2-(4-(methylthio)phenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(4-Bromo-2-fluorophenyl)methyl]piperazin-2-one](/img/structure/B2832994.png)

![4-Chloro-2-[(1-methyl-3-phenylpropyl)amino]-1,3-thiazole-5-carbonitrile](/img/structure/B2832999.png)

![Tert-butyl 8-formyl-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B2833002.png)

![2-(4-fluorophenyl)-5-{3-[4-(4-methylphenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2833003.png)

![(3Z)-3-{[(2,6-dichlorophenyl)methoxy]imino}-1-[(3,4-dichlorophenyl)methyl]-2,3-dihydro-1H-indol-2-one](/img/structure/B2833007.png)

![5,7-dibromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B2833010.png)

![N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2833011.png)